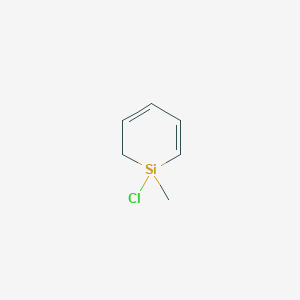
Silacyclohexa-2,4-diene, 1-chloro-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silacyclohexa-2,4-diene, 1-chloro-1-methyl- is a silicon-containing organic compound with the molecular formula C6H9ClSi. This compound is part of the silacyclohexadiene family, which are known for their unique chemical properties due to the presence of silicon in the ring structure. The inclusion of silicon imparts distinct reactivity patterns compared to their carbon analogs, making them of interest in various fields of research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silacyclohexa-2,4-diene, 1-chloro-1-methyl- typically involves the reaction of chlorosilanes with dienes under controlled conditions. One common method is the reaction of 1,3-butadiene with chloromethylsilane in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of Silacyclohexa-2,4-diene, 1-chloro-1-methyl- can be achieved through continuous flow processes that allow for better control over reaction conditions and scalability. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Silacyclohexa-2,4-diene, 1-chloro-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically performed at low temperatures to prevent over-oxidation.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, alkoxides; reactions are often carried out in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Amino- or alkoxy-substituted silacyclohexadienes
Wissenschaftliche Forschungsanwendungen
Silacyclohexa-2,4-diene, 1-chloro-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of silicon-containing polymers and materials. It is also employed in the study of silicon-carbon bond formation and reactivity.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in the field of organosilicon chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which Silacyclohexa-2,4-diene, 1-chloro-1-methyl- exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of the silicon atom. The silicon atom can stabilize transition states and intermediates, facilitating reactions that are otherwise challenging with carbon analogs. The molecular targets and pathways involved often include the formation of silicon-carbon bonds and the stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-1-allyl-1-silacyclohexa-2,4-diene
- 1-Chloro-1-sila-2,4-cyclohexadiene
- 1-Methyl-1-silabenzene
Uniqueness
Silacyclohexa-2,4-diene, 1-chloro-1-methyl- is unique due to the presence of both a chlorine atom and a methyl group on the silicon atom, which imparts distinct reactivity patterns. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in various synthetic applications.
Eigenschaften
CAS-Nummer |
63878-63-7 |
|---|---|
Molekularformel |
C6H9ClSi |
Molekulargewicht |
144.67 g/mol |
IUPAC-Name |
1-chloro-1-methyl-2H-siline |
InChI |
InChI=1S/C6H9ClSi/c1-8(7)5-3-2-4-6-8/h2-5H,6H2,1H3 |
InChI-Schlüssel |
WZTDUCGYELJUTH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


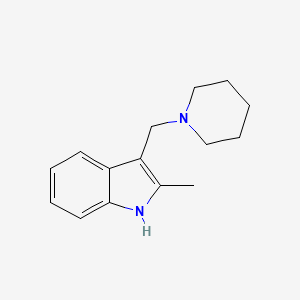
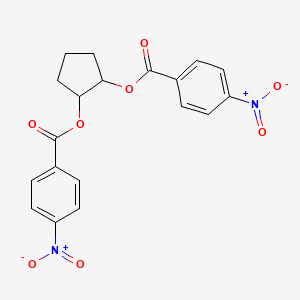
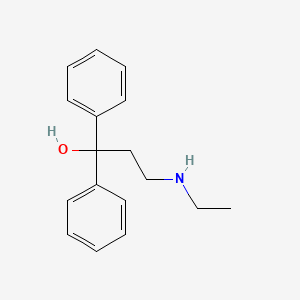
![8-Methoxy-4-propoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14157310.png)
![5-{[(E)-(2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14157312.png)
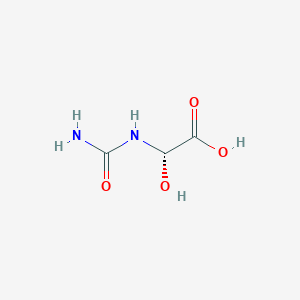
![9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole](/img/structure/B14157320.png)
![N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide](/img/structure/B14157321.png)
![N-[(4-chlorophenyl)carbamoyl]-L-alanine](/img/structure/B14157325.png)
![2-(3-methylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14157336.png)
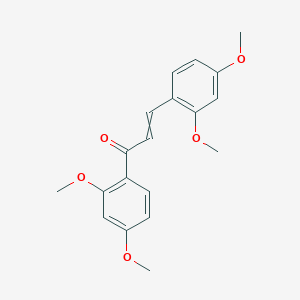
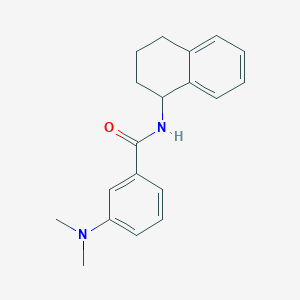
![2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14157360.png)

